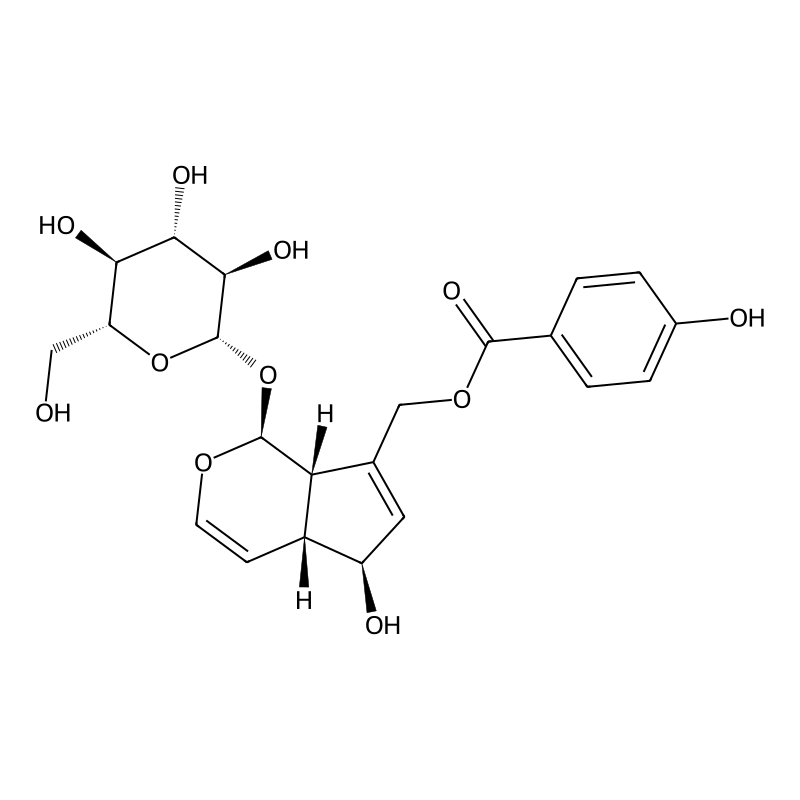Agnuside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Agnuside is an iridoid glycoside, a type of organic compound found in several plants, most notably Vitex agnus-castus, commonly known as chasteberry []. Scientific research on Agnuside is ongoing, but it has shown potential effects in various biological processes. Here's a breakdown of some key areas of investigation:
Hormonal Effects
Agnuside is believed to interact with the dopamine system in the pituitary gland, potentially influencing the production of hormones like luteinizing hormone (LH) and progesterone []. This hormonal influence is of interest for its possible applications in managing symptoms related to female hormonal imbalances, such as those experienced during premenstrual syndrome (PMS) and menopause [].
However, research findings on Agnuside's effectiveness for these conditions are mixed. Some studies suggest it may alleviate PMS symptoms like breast tenderness, mood swings, and bloating [, ]. However, other studies haven't shown a significant effect []. More research is needed to definitively determine Agnuside's role in hormonal regulation and its potential for managing hormonal imbalance symptoms.
Agnuside is a naturally occurring iridoid glycoside primarily extracted from the fruit of the plant Vitex agnus-castus, commonly known as chaste tree. Its chemical structure is characterized by the presence of an iridoid moiety linked to a p-hydroxybenzoic acid, making it a unique compound among glycosides. The compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and proangiogenic properties .
Agnuside is being investigated for its potential anti-inflammatory and pro-angiogenic (promoting blood vessel growth) properties []. Studies suggest it may achieve these effects by:
- Inhibiting the production of inflammatory molecules like COX-2 and IL-8 [].
- Activating the VEGFR2 pathway, which plays a role in angiogenesis.
These mechanisms require further research to be fully understood [].
Information on the safety and hazards of isolated agnuside is limited. Because it is a natural product found in plants with a history of traditional use, it is generally considered to have low toxicity. However, more research is needed to determine its safety profile for therapeutic use [].
Please note:
- The information provided is for scientific research purposes only and should not be interpreted as medical advice.
- Agnuside is still under investigation, and more research is needed to confirm its efficacy and safety for therapeutic use.
Agnuside exhibits several notable biological activities:
- Anti-inflammatory Effects: Studies have shown that agnuside can inhibit the activation of the NLRP3 inflammasome and reduce inflammatory markers such as interleukin-1 beta and interleukin-18 in various models of inflammation .
- Proangiogenic Properties: Research indicates that agnuside stimulates angiogenesis, promoting the formation of new blood vessels, which is beneficial in wound healing and tissue regeneration .
- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Agnuside can be synthesized through various methods:
- Natural Extraction: The most common method involves extracting agnuside from the fruits of Vitex agnus-castus using solvents like ethanol or methanol. This process typically includes maceration followed by filtration and evaporation to yield concentrated extracts .
- Chemical Synthesis: Although less common, synthetic routes have been developed to create agnuside through
Agnuside has several applications in various fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, agnuside is being explored as a potential therapeutic agent for conditions like osteoarthritis and other inflammatory diseases .
- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
- Nutraceuticals: Agnuside is used in dietary supplements for its purported health benefits related to hormonal balance and menstrual cycle regulation .
Interaction studies involving agnuside have highlighted its potential synergistic effects with other compounds:
- With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Agnuside may enhance the anti-inflammatory effects of NSAIDs when used in combination, potentially allowing for lower dosages of these medications .
- With Antioxidants: Studies suggest that combining agnuside with other antioxidants could provide enhanced protective effects against oxidative damage in cellular models .
Agnuside shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Key Activities | Uniqueness |
|---|---|---|---|
| Aucubin | Iridoid Glycoside | Anti-inflammatory | Precursor of agnuside |
| Loganin | Iridoid Glycoside | Neuroprotective | Exhibits neuroprotective effects |
| Catalpol | Iridoid Glycoside | Antioxidant | Stronger antioxidant activity |
| Verbascoside | Iridoid Glycoside | Anti-inflammatory | Broader range of biological activities |
Agnuside's unique combination of anti-inflammatory and proangiogenic properties sets it apart from these similar compounds, making it particularly interesting for therapeutic applications in chronic inflammatory conditions and tissue repair.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Olmutini
Dates
2: Pandey A, Bani S, Satti NK, Gupta BD, Suri KA. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines. Inflamm Res. 2012 Apr;61(4):293-304. doi: 10.1007/s00011-011-0410-x. Epub 2012 Jan 8. PubMed PMID: 22228102.








